2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one
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Description
2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.465. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activity
2-((1-Phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one and its derivatives have been synthesized through various methods, including microwave-assisted synthesis. These compounds have shown significant antioxidant activity, which was evaluated using the 1,1-phenyl-2-picrylhydrazyl (DPPH) assay. This indicates potential utility in applications where oxidative stress is a factor (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antitumor and Antimicrobial Properties
Certain pyrazolopyridine derivatives, including the specific compound , have shown promising antitumor activity against liver and breast cell lines. Additionally, these compounds have been screened for their antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity, demonstrating potential as antimicrobial agents (El‐Borai et al., 2013).
Molecular Docking and In Vitro Screening
In a study focusing on molecular docking and in vitro screening, novel pyridine and fused pyridine derivatives, including this compound, were created. These compounds exhibited antimicrobial and antioxidant activity, and molecular docking screenings indicated moderate to good binding energies with target proteins (Flefel et al., 2018).
Tautomerism and Structural Analysis
Research into the tautomerism and structural behavior of similar aza heterocycles, including pyrazolopyridin-3-ones, has provided insights into their stability and reactivity in various conditions, contributing to a deeper understanding of their chemical properties (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Energetic Molecular Solids
Studies on the formation of energetic multi-component molecular solids, which include aza compounds like pyrazolopyridin-3-ones, have shown the significance of hydrogen bonds and weak intermolecular interactions in the assembly of larger molecular architectures. This research is essential for the development of new materials with specific properties (Wang, Hu, Wang, Liu, & Huang, 2014).
Antibacterial Evaluation of Heterocyclic Compounds
The synthesis of new heterocyclic compounds, including pyrazolopyridin-3-ones, and their subsequent testing for antibacterial activity indicates the potential of these compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Properties
IUPAC Name |
2-[[1-(2-phenylethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c27-21-8-7-20(25-13-4-12-22-25)23-26(21)17-19-10-15-24(16-11-19)14-9-18-5-2-1-3-6-18/h1-8,12-13,19H,9-11,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLYTCSZWLBMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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